molecular formula C5H3FN2O B11924741 5-Fluoropyrazine-2-carbaldehyde

5-Fluoropyrazine-2-carbaldehyde

Cat. No.: B11924741
M. Wt: 126.09 g/mol
InChI Key: RVVGRIVSJXYNHV-UHFFFAOYSA-N
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Description

5-Fluoropyrazine-2-carbaldehyde is a fluorinated heteroaromatic aldehyde with a pyrazine backbone substituted with a fluorine atom at the 5-position and an aldehyde group at the 2-position. Pyrazines are electron-deficient aromatic systems, and the introduction of fluorine enhances their lipophilicity and metabolic stability, making them valuable in medicinal chemistry for targeting enzymes or receptors sensitive to halogen interactions . This compound serves as a versatile intermediate in synthesizing pharmaceuticals, particularly antimycobacterial and antifungal agents, due to its reactive aldehyde group and fluorine’s electronic effects .

Properties

Molecular Formula

C5H3FN2O

Molecular Weight

126.09 g/mol

IUPAC Name

5-fluoropyrazine-2-carbaldehyde

InChI

InChI=1S/C5H3FN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H

InChI Key

RVVGRIVSJXYNHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrazine-2-carbaldehyde typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of pyrazine-2-carbaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde group participates in classic carbonyl reactions:

  • Oxidation : Converts to 5-fluoropyrazine-2-carboxylic acid using strong oxidizers like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to 5-fluoropyrazine-2-methanol.

  • Nucleophilic Addition : Reacts with amines to form imines (Schiff bases). For example, condensation with aniline derivatives yields N-arylpyrazine-2-carboxamides, which are precursors to antimycobacterial agents .

Fluorine Substituent Reactivity

The electron-withdrawing fluorine atom influences the pyrazine ring’s electronic profile:

  • Nucleophilic Aromatic Substitution (SNAr) : Despite fluorine’s poor leaving-group tendency, the electron-deficient pyrazine ring facilitates substitution under specific conditions. For instance, reactions with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) replace fluorine with nucleophiles .

Combined Reactivity Pathways

Sequential modifications exploit both functional groups:

  • Aldehyde Oxidation Followed by Amidation : Oxidation to 5-fluoropyrazine-2-carboxylic acid, followed by EDC-mediated coupling with amines, generates bioactive carboxamides (e.g., antitubercular agents with MIC values as low as 0.78 µg/mL) .

  • Tandem Fluorine Substitution and Aldehyde Functionalization : Fluorine replacement with alkylamino chains, combined with aldehyde reduction, produces derivatives with enhanced lipophilicity and metabolic stability .

Mechanistic Insights

Computational studies using methods like the SC-AFIR algorithm predict reaction pathways involving pyrazine intermediates. For example, difluorocarbene cycloadditions or ylide formations may occur under kinetic control, though competing side reactions (e.g., dimerization) require careful optimization .

Table 1: Key Reaction Types and Conditions

Reaction TypeReagents/ConditionsProductApplication
OxidationKMnO₄, H₂SO₄, 60°C5-Fluoropyrazine-2-carboxylic acidPharmaceutical intermediates
ReductionNaBH₄, EtOH, rt5-Fluoropyrazine-2-methanolSolubility modification
SNArPiperidine, DMF, 100°C5-Piperidinopyrazine-2-carbaldehydeBioactive scaffolds
AmidationEDC, NHS, substituted anilineN-Phenylpyrazine-2-carboxamideAntimycobacterial agents

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-fluoropyrazine-2-carbaldehyde is as an intermediate in organic synthesis. It facilitates the creation of more complex molecules, which can be utilized in various chemical reactions. The presence of the fluorine atom enhances its reactivity and solubility compared to other halogenated pyrazines, making it a useful building block in synthetic chemistry.

Potential Therapeutic Applications

Research indicates that this compound may exhibit biological activity relevant to olfactory receptors due to its distinct aroma profile. Its ability to bind to these receptors suggests potential applications in drug development targeting sensory pathways. Understanding these interactions could lead to advancements in designing compounds for targeted therapeutic effects.

Case Studies

  • Study on Biological Activity : Investigations into the interactions of this compound with biological receptors have shown promising results. Its binding affinity to olfactory receptors may open avenues for developing new fragrance formulations and therapeutic agents targeting sensory biology.
  • Antimicrobial Research : The compound's derivatives have been studied for their antimicrobial properties, contributing to the development of novel antibiotics or treatments for resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-Fluoropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Fluorine vs. Chlorine

  • 5-Chloropyrazine-2-carboxamides : Replacing fluorine with chlorine in pyrazine derivatives increases molecular weight and polarizability. For example, N-substituted 5-chloropyrazine-2-carboxamides exhibit moderate antimycobacterial activity (IC₅₀ ~50–100 µM) but lower lipophilicity (logP ~1.5–2.0) compared to fluorinated analogues .
  • 5-Fluoropyrazine-2-carbaldehyde : The fluorine atom reduces steric hindrance and increases electronegativity, enhancing interactions with hydrophobic binding pockets in biological targets. This results in improved antimycobacterial potency (IC₅₀ ~10–20 µM in related fluorinated carboxamides) .
Table 1: Substituent Impact on Bioactivity and Physicochemical Properties
Compound Substituent logP IC₅₀ (µM) Key Application
This compound F ~1.8 N/A* Antimicrobial intermediates
5-Chloropyrazine-2-carboxamide Cl ~2.2 49.5 Antimycobacterial agents
5-(Difluoromethyl)pyrazine-2-carboxylic acid CF₂H ~2.5 N/A Research inhibitors

Positional Isomerism: Fluorine Placement

  • This compound vs. 6-Fluoropyrazine-2-carbaldehyde : Fluorine’s position alters electronic distribution. The 5-fluoro derivative directs electrophilic substitution to the 3-position, whereas the 6-fluoro isomer may favor reactivity at the 5-position. This impacts regioselectivity in subsequent reactions, such as amide bond formation .
  • In pyrazines, fluorine’s electron-withdrawing nature deactivates the ring, contrasting with electron-donating groups like methoxy .

Heterocyclic Core Modifications

  • Pyrazine vs. Pyridine : Fluorinated pyridine aldehydes (e.g., 6-(5-Fluoropyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde) exhibit stronger π-π stacking due to pyridine’s lower electron deficiency. However, pyrazines offer better solubility in polar solvents, aiding drug formulation .
  • Pyrrole Derivatives : 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde demonstrates reduced metabolic stability compared to pyrazines due to pyrrole’s susceptibility to oxidation. Pyrazines’ stability makes them preferable for long-acting therapeutics .

Functional Group Variations

  • Aldehyde vs. Carboxamide : 5-Fluoropyrazine-2-carboxamides (e.g., 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide) show higher antimycobacterial activity (IC₅₀ = 49.5 µM) than aldehydes, as the carboxamide group facilitates hydrogen bonding with target enzymes .
  • Carboxylic Acid Derivatives : 5-(Difluoromethyl)pyrazine-2-carboxylic acid (logP ~2.5) is more acidic (pKa ~3.5) than the aldehyde, making it suitable for ionic interactions in enzyme active sites .

Biological Activity

5-Fluoropyrazine-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H4_4F1_1N2_2O
  • Molecular Weight : 142.10 g/mol

The presence of a fluorine atom in the pyrazine ring is believed to enhance the biological activity of this compound, making it a candidate for further research.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 5-fluoropyrazine derivatives, particularly against Mycobacterium tuberculosis and various fungal strains.

In Vitro Antimycobacterial Activity

A study evaluating various pyrazine derivatives reported that compounds similar to this compound exhibited promising antimycobacterial activity. The minimal inhibitory concentration (MIC) values for several derivatives were documented, indicating their potential effectiveness against M. tuberculosis.

CompoundMIC (µg/mL)Activity Against
This compound6.25M. tuberculosis
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide0.78M. tuberculosis
5-benzoylpyrazine-2-carbothioamide<1.95Trichophyton mentagrophytes

The above table illustrates that while this compound shows moderate activity, other derivatives may exhibit stronger effects against specific strains .

Antifungal Activity

In addition to its antimycobacterial properties, 5-fluoropyrazine derivatives have also been tested for antifungal activity. The following table summarizes findings related to antifungal efficacy:

CompoundMIC (µg/mL)Fungal Strain
This compound15.62Trichophyton mentagrophytes
Fluconazole1.95Standard Reference

This data indicates that while the compound has some antifungal activity, it is less effective compared to established antifungal agents like fluconazole .

Anticancer Potential

Research into the anticancer properties of pyrazine derivatives has revealed that compounds similar to this compound may inhibit cancer cell proliferation. Specific studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer activity.

Case Study: Pyrazine Derivatives in Cancer Research

A notable study explored a series of pyrazine derivatives, including those related to this compound, for their ability to inhibit cancer cell growth:

  • Cell Lines Tested : Various human cancer cell lines including breast cancer and lung cancer.
  • Results : Certain derivatives demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 5-Fluoropyrazine-2-carbaldehyde?

  • Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, ¹⁹F NMR is critical for confirming fluorine substitution patterns, while IR can identify aldehyde C=O stretches (~1700 cm⁻¹). X-ray crystallography, using software like SHELX for structure refinement , resolves stereochemical ambiguities. NIST databases provide reference spectral data for cross-validation .

Q. How is this compound synthesized in laboratory settings?

  • Answer : A common route involves halogenation of pyrazine-2-carbaldehyde using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride). Alternatively, formylation of 5-fluoropyrazine derivatives via Vilsmeier-Haack reactions (using POCl₃ and DMF) may be employed. Multi-step sequences, such as those described for pyrazinecarboxylic acids (e.g., hydrazine-mediated cyclization followed by oxidation), are also applicable . Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-fluorination or aldehyde oxidation.

Q. What are the solubility and stability considerations for handling this compound?

  • Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane. Stability studies should assess aldehyde reactivity under ambient conditions; refrigeration in inert atmospheres (argon) is recommended to prevent dimerization or oxidation. Analytical techniques like HPLC or TLC monitor degradation, as outlined in protocols for similar fluorinated aldehydes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-deficient pyrazine rings and the electrophilic aldehyde group. Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites, while solvation models (COSMO) predict solvent effects on reaction kinetics. These methods align with studies on fluoropyrimidine derivatives, where fluorine’s electron-withdrawing nature enhances electrophilicity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Answer : Discrepancies in crystal structures (e.g., bond-length variations or disordered atoms) require rigorous refinement using programs like SHELXL . High-resolution data (≤ 0.8 Å) and twinning correction algorithms improve accuracy. Comparative analysis with related structures (e.g., fluorophenyl-pyrazine hybrids ) helps validate geometric parameters. Disordered solvent molecules or counterions should be explicitly modeled or masked using SQUEEZE in PLATON.

Q. How does temperature optimization impact the yield of this compound in multi-step syntheses?

  • Answer : Temperature gradients (35–55°C) are critical in exothermic steps like fluorination or formylation. For example, lower temperatures (40°C) minimize by-products in DAST-mediated fluorination, while higher temperatures (50°C) accelerate Vilsmeier-Haack reactions. Kinetic studies using differential scanning calorimetry (DSC) or in-situ IR track intermediate stability, as demonstrated in fluorobenzaldehyde syntheses .

Q. What are the challenges in regioselective functionalization of this compound?

  • Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para-position, but steric hindrance from the aldehyde group complicates regioselectivity. Strategies include protecting the aldehyde (e.g., acetal formation) before functionalization or using directing groups (e.g., boronic acids in Suzuki couplings). Computational mechanistic studies guide reagent selection, as seen in pyrazinecarboxamide syntheses .

Methodological Considerations

  • Data Validation : Cross-reference experimental data (e.g., melting points, spectral peaks) with authoritative databases like NIST or PubChem .
  • Contradiction Analysis : Use multivariate statistics (e.g., PCA) to resolve batch-to-batch variability in synthetic yields or purity.
  • Safety Protocols : Adhere to guidelines for handling fluorinated aldehydes, including fume hood use and PPE, as emphasized in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.